The synthesis of N-(tetracosanoyl)-1-deoxysphinganine can be approached through various organic chemistry methods. A common synthetic pathway involves the following steps:
This synthetic route allows for the production of N-(tetracosanoyl)-1-deoxysphinganine in good yields while maintaining stereochemistry.
N-(tetracosanoyl)-1-deoxysphinganine can participate in several chemical reactions typical for sphingolipids:
These reactions are significant in biological systems, as they can affect lipid metabolism and signaling cascades.
The mechanism of action for N-(tetracosanoyl)-1-deoxysphinganine primarily relates to its role in cellular signaling and membrane dynamics. Upon incorporation into cellular membranes:
Research indicates that alterations in sphingolipid metabolism, including those involving 1-deoxysphingolipids, are linked to various pathologies such as neuropathies and skin barrier dysfunctions .
The physical properties of N-(tetracosanoyl)-1-deoxysphinganine include:
Chemical properties include its stability under physiological conditions but susceptibility to enzymatic hydrolysis by sphingolipid metabolizing enzymes.
N-(tetracosanoyl)-1-deoxysphinganine has several scientific applications:
Serine palmitoyltransferase (SPT) catalyzes the first committed step in sphingolipid biosynthesis. Typically, SPT condenses L-serine and palmitoyl-CoA to form sphinganine. However, when L-serine availability is limited, SPT exhibits substrate promiscuity, utilizing L-alanine to generate 1-deoxysphinganine (doxSA; m18:0). This alternative reaction occurs due to altered enzyme kinetics, where mutations in SPTLC1 or SPTLC2 genes (e.g., C133W in SPTLC1) increase SPT’s affinity for alanine. The Km value for alanine is significantly higher (~100-fold) than for serine under physiological conditions, but metabolic dysregulation (e.g., low serine or high alanine) favors doxSA production [3] [7]. This pathway is conserved across mammals and is amplified in hereditary sensory neuropathy type 1 (HSAN1) and type 2 diabetes mellitus (T2DM) [7].
Table 1: Substrate Specificity of Serine Palmitoyltransferase
Substrate | Product Formed | Catalytic Efficiency (Km) | Pathophysiological Context |
---|---|---|---|
L-serine | Sphinganine | 0.1–0.3 mM | Canonical sphingolipid synthesis |
L-alanine | 1-Deoxysphinganine (doxSA) | 10–30 mM | HSAN1, T2DM, serine deprivation |
Glycine | 1-Deoxymethylsphinganine | Low efficiency | Rare metabolic conditions |
Alanine accumulation drives de novo synthesis of doxSA through mass-action kinetics. Elevated alanine levels occur in mitochondrial dysfunction (e.g., impaired pyruvate oxidation), metabolic syndrome, or anoxia. The mitochondrial pyruvate carrier (MPC) inhibitor UK5099 reduces cellular alanine, decreasing doxSA by >60%. Conversely, alanine supplementation (0.5–1 mM) increases doxSA-derived ceramides by 50% in cancer cells [7] [9]. This alanine-dependent pathway is critical in pathologies like diabetic neuropathy, where plasma doxSA levels correlate with disease severity. The alanine-to-serine ratio determines flux partitioning: a ratio >2:1 shifts synthesis toward doxSA [7] [8].
DoxSA undergoes N-acylation via ceramide synthases (CerS1-6) to form 1-deoxydihydroceramides. CerS isoforms exhibit fatty acyl-CoA specificity; CerS2 preferentially utilizes C24:0/C24:1-CoA to generate N-(tetracosanoyl)-1-deoxysphinganine (m18:0/24:1(15Z); systematic name: N-(15Z-tetracosenoyl)-1-deoxysphinganine). This reaction occurs in the endoplasmic reticulum (ER), where CerS2’s affinity for very-long-chain acyl-CoAs (C22–C26) governs product distribution. Inhibition of CerS by fumonisin B1 prevents N-acylation and redirects doxSA toward cytotoxic 1-deoxysphingosine, exacerbating mitochondrial dysfunction [4] [6].
Table 2: Ceramide Synthase Isoforms and Acyl-Chain Specificity for 1-Deoxysphinganine
Ceramide Synthase Isoform | Preferred Acyl-CoA | Major Product | Molecular Formula |
---|---|---|---|
CerS2 | Tetracosanoyl-CoA (C24:1) | N-(tetracosanoyl)-1-deoxysphinganine | C₄₂H₈₁NO₂ |
CerS1 | Eicosanoyl-CoA (C20:0) | N-(eicosanoyl)-1-deoxysphinganine | C₃₈H₇₇NO₂ |
CerS4 | Octadecanoyl-CoA (C18:0) | N-(octadecanoyl)-1-deoxysphinganine | C₃₆H₇₃NO₂ |
The biosynthesis of N-(tetracosanoyl)-1-deoxysphinganine is compartmentalized:
Mitochondrial toxicity is rescued by CerS inhibition, confirming that N-acylated metabolites (e.g., N-(tetracosanoyl)-1-deoxysphinganine) mediate organelle damage. In sensory neurons, mitochondrial dysfunction precedes axonal degeneration, highlighting compartment-specific pathology [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1